molecular formula C8H5BrN2O B13591948 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B13591948
M. Wt: 225.04 g/mol
InChI Key: JHCBJQAWIVCEPK-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is an organic compound with the chemical formula C8H5BrN2O. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and an aldehyde group in its structure makes it a versatile intermediate for various chemical reactions and synthesis pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The formylation step can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the brominated intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
  • 3-Bromopyrazolo[1,5-a]pyridine-5-methanol
  • Pyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its structural versatility makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic and industrial applications .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-7-4-10-11-2-1-6(5-12)3-8(7)11/h1-5H

InChI Key

JHCBJQAWIVCEPK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C=C1C=O

Origin of Product

United States

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